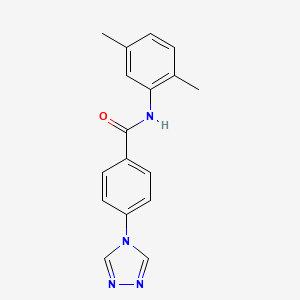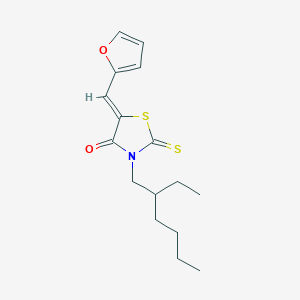![molecular formula C17H19ClO3 B5418475 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as CP-MeO, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. CP-MeO is a spirocyclic lactone that contains a unique structure, which makes it an interesting molecule to study.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair. This compound has been investigated for its potential therapeutic effects in various diseases, including cancer, arthritis, and cardiovascular diseases.
实验室实验的优点和局限性
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are still being investigated. Further studies are needed to fully understand the potential therapeutic effects of this compound.
未来方向
There are several future directions for the study of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione. One direction is to investigate the potential therapeutic effects of this compound in various diseases, including cancer, arthritis, and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of MMPs. Additionally, the use of this compound as a tool for studying the role of MMPs in disease progression and tissue remodeling could be explored. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成方法
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione can be synthesized using a multistep process that involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate, followed by a Michael addition reaction with cyclohexanone. The product is then subjected to a series of reactions, including a Wittig reaction and a ring-closing metathesis reaction, to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has been studied extensively for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has also been investigated for its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are two important MMPs involved in cancer progression and metastasis.
属性
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-11-14(12-5-7-13(18)8-6-12)21-16(20)17(15(11)19)9-3-2-4-10-17/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSZYPQROLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylhexanamide](/img/structure/B5418393.png)
![1-methyl-4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5418396.png)
![methyl 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5418414.png)
![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5418443.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)



![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)

![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)